

Unlocking Cellular Insights: AF 568 Azide for Flow Cytometry Applications

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Compound of Interest

Compound Name: AF 568 azide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

AF 568 azide is a bright, photostable, and water-soluble fluorescent probe that has emerged as a valuable tool in life sciences research.^{[1][2]} Its azide functional group allows for its specific and efficient attachment to alkyne-containing biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."^{[3][4]} This bioorthogonal reaction is highly selective and occurs under mild conditions, making it ideal for labeling cells and biomolecules for analysis by flow cytometry.^{[4][5]}

This document provides detailed application notes and protocols for the use of **AF 568 azide** in two key flow cytometry applications: cell proliferation analysis and apoptosis detection.

Key Properties of AF 568 Azide

AF 568 is a rhodamine-based dye that offers excellent brightness and photostability, crucial for generating high-quality flow cytometry data.^{[1][2]} Its spectral properties are well-suited for standard flow cytometry instrumentation.

Property	Value
Excitation Maximum (λ_{ex})	~578 nm
Emission Maximum (λ_{em})	~603 nm
Laser Line Compatibility	532 nm or 568 nm
Molecular Weight	818.92 g/mol
Solubility	Water, DMSO, DMF

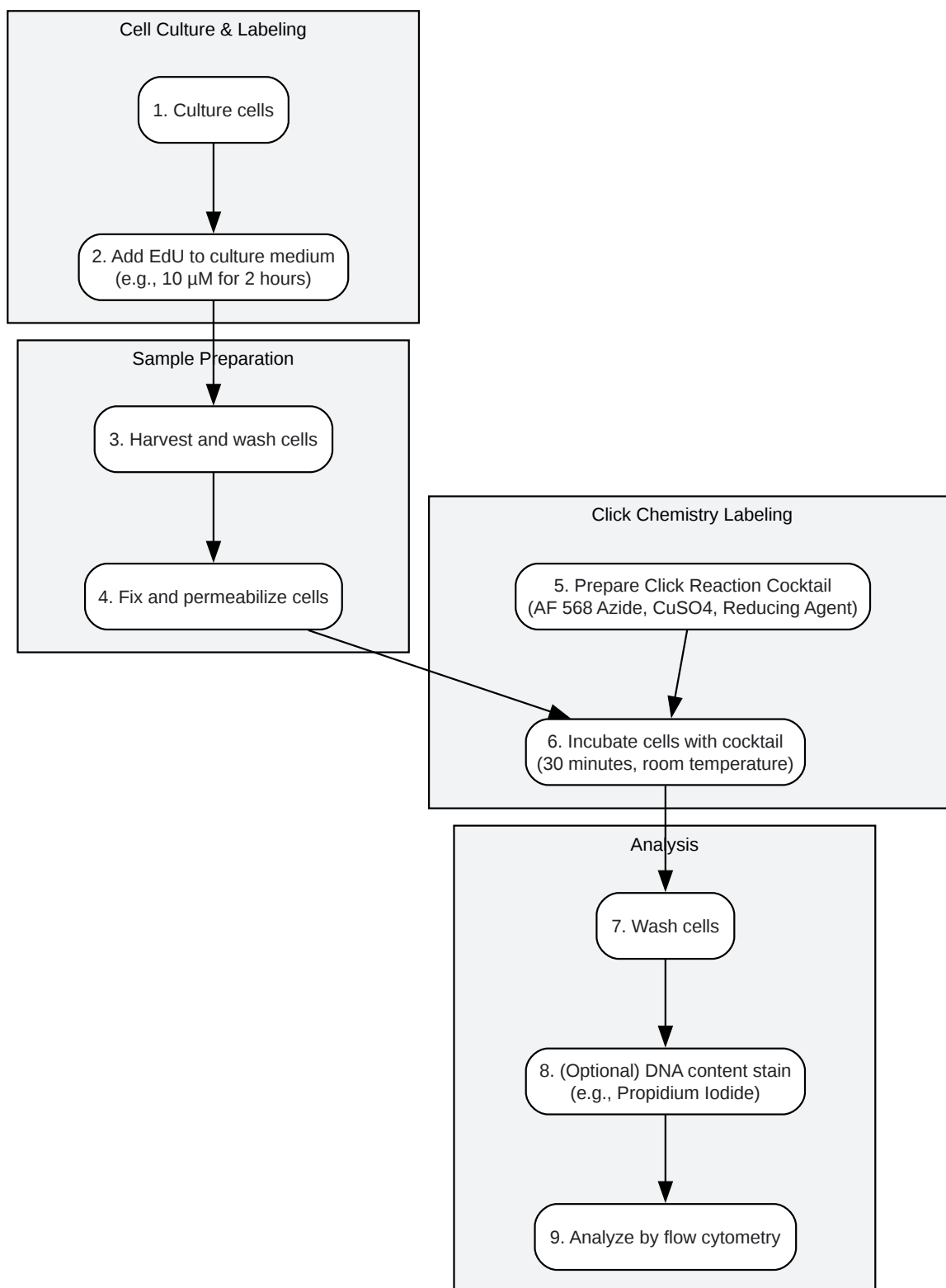
Table 1: Physicochemical Properties of **AF 568 Azide**. Data sourced from multiple suppliers.[\[2\]](#)
[\[3\]](#)

Application 1: Cell Proliferation Analysis using EdU and AF 568 Azide

The analysis of cell proliferation is fundamental to understanding cell health, toxicology, and the efficacy of therapeutic agents. A robust method for measuring DNA synthesis is the incorporation of the nucleoside analog 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA.[\[5\]](#)[\[6\]](#) The alkyne group on EdU provides a handle for covalent labeling with an azide-containing fluorophore, such as **AF 568 azide**, via a click reaction. This method is a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps that can damage cell morphology and epitopes for antibody staining.[\[5\]](#)[\[6\]](#)

Experimental Workflow: EdU Cell Proliferation Assay

The general workflow for an EdU-based cell proliferation assay using **AF 568 azide** for flow cytometric analysis is depicted below.



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Figure 1. Experimental workflow for the EdU cell proliferation assay.

Protocol: EdU Cell Proliferation Assay with AF 568 Azide

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

- Cells of interest
- Complete cell culture medium
- EdU (5-ethynyl-2'-deoxyuridine)
- **AF 568 Azide**
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS or saponin-based buffer)
- 1X PBS (Phosphate-Buffered Saline)
- Click reaction components:
 - Copper (II) sulfate (CuSO_4)
 - Reducing agent (e.g., sodium ascorbate, prepare fresh)
- Flow cytometry tubes
- Flow cytometer with appropriate laser for AF 568 excitation (e.g., 561 nm)

Procedure:

- EdU Labeling:
 - Plate cells at the desired density and allow them to adhere overnight.
 - Add EdU to the culture medium to a final concentration of 10 μM .

- Incubate the cells for a period appropriate for your cell type (e.g., 1-2 hours). Shorter or longer incubation times may be used depending on the cell cycle length.
- Cell Harvest and Fixation:
 - Harvest the cells (for adherent cells, use trypsin) and wash once with 1% BSA in PBS.
 - Fix the cells by resuspending the cell pellet in 100 μ L of fixative and incubating for 15 minutes at room temperature.
 - Wash the cells once with 1% BSA in PBS.
- Permeabilization:
 - Resuspend the fixed cells in 100 μ L of permeabilization buffer and incubate for 15-20 minutes at room temperature.
 - Wash the cells once with 1% BSA in PBS.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
 - 1X Click Reaction Buffer
 - CuSO₄ (from a stock solution)
 - **AF 568 Azide** (from a stock solution)
 - Reducing agent (from a freshly prepared stock solution)
 - Note: The final concentrations of the click reaction components should be optimized. A common starting point is 1-2 mM CuSO₄, 2.5-5 μ M **AF 568 azide**, and 2.5-5 mM sodium ascorbate.
 - Resuspend the permeabilized cell pellet in 0.5 mL of the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.

- Washing and Analysis:
 - Wash the cells once with permeabilization buffer or 1% BSA in PBS.
 - (Optional) For cell cycle analysis, resuspend the cells in a DNA staining solution (e.g., propidium iodide with RNase A).
 - Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., 1% BSA in PBS).
 - Analyze the samples on a flow cytometer.

Expected Results and Data Presentation

The percentage of proliferating cells (EdU-positive) can be quantified. The following table provides example data from a hypothetical experiment.

Treatment	Cell Type	EdU Incubation Time	% EdU-Positive Cells (AF 568+)
Untreated Control	Jurkat	2 hours	35%
Growth Factor X	Jurkat	2 hours	65%
Proliferation Inhibitor Y	Jurkat	2 hours	5%

Table 2: Example quantitative data for an EdU cell proliferation assay.

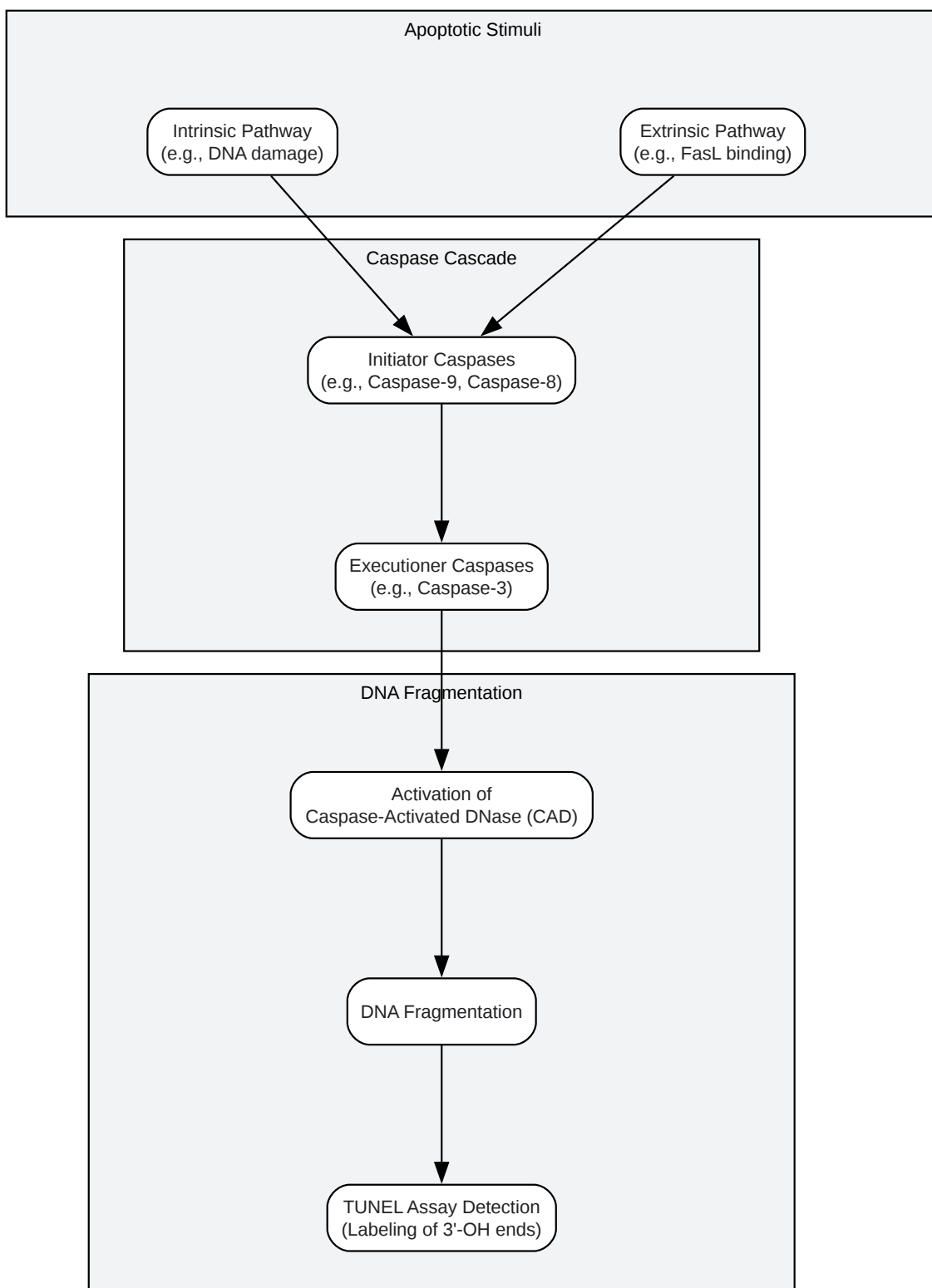
Application 2: Apoptosis Detection using a TUNEL Assay with AF 568 Azide

Apoptosis, or programmed cell death, is a critical process in development and disease. A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a widely used method to detect these DNA breaks.^[7] A modified TUNEL assay utilizes an alkyne-modified dUTP (e.g., EdUTP), which is incorporated at the 3'-hydroxyl ends of fragmented DNA by the TdT

enzyme. These incorporated alkynes can then be detected with **AF 568 azide** via a click reaction.^{[8][9]}

Signaling Pathway: DNA Fragmentation in Apoptosis

The TUNEL assay detects a downstream event in the apoptotic cascade, which can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases and ultimately lead to DNA fragmentation.



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Figure 2. Simplified signaling pathway leading to DNA fragmentation.

Protocol: Click-Chemistry Based TUNEL Assay with AF 568 Azide

This protocol provides a general framework. Optimization of reagent concentrations and incubation times is recommended.

Materials:

- Apoptotic and non-apoptotic control cells
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
- TdT Reaction Buffer
- Alkyne-modified dUTP (e.g., EdUTP)
- TdT Enzyme
- **AF 568 Azide**
- Click reaction components (CuSO₄, reducing agent)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Fixation and Permeabilization:
 - Harvest and wash cells.
 - Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash cells twice with PBS.
 - Permeabilize cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

- Wash cells twice with deionized water.
- TdT Labeling Reaction:
 - Prepare the TdT reaction cocktail according to the manufacturer's instructions. This typically includes TdT reaction buffer, alkyne-modified dUTP, and TdT enzyme.
 - Resuspend the permeabilized cells in the TdT reaction cocktail.
 - Incubate for 60 minutes at 37°C in a humidified chamber.
- Click Reaction:
 - Wash the cells with 3% BSA in PBS.
 - Prepare the click reaction cocktail as described in the EdU protocol, containing **AF 568 azide**.
 - Resuspend the cell pellet in the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Washing and Analysis:
 - Wash the cells twice with 3% BSA in PBS.
 - Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
 - Analyze the samples on a flow cytometer.

Expected Results and Data Presentation

The percentage of apoptotic cells (TUNEL-positive) can be determined. The following table shows example data.

Treatment	Cell Line	Induction Time	% Apoptotic Cells (AF 568+)
Untreated Control	HeLa	4 hours	< 5%
Staurosporine (1 μ M)	HeLa	4 hours	> 80%

Table 3: Example quantitative data for a click-chemistry based TUNEL assay.

Conclusion

AF 568 azide, in conjunction with click chemistry, provides a powerful and versatile tool for flow cytometric analysis of cell proliferation and apoptosis. The brightness and photostability of the AF 568 dye, combined with the specificity and mild reaction conditions of click chemistry, enable robust and reproducible results. The protocols provided herein serve as a starting point for researchers to implement these advanced techniques in their studies, ultimately leading to a deeper understanding of cellular processes in health and disease.

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